N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16(18-13-5-1-2-6-13)11-20-17(23)9-8-15(19-20)12-4-3-7-14(10-12)21(24)25/h3-4,7-10,13H,1-2,5-6,11H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNKNKQDMBFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diketones with Hydrazine
1,4-Diketones undergo cyclocondensation with hydrazine to form pyridazinones. For example, 3-(3-nitrophenyl)-1,4-diketone derivatives can be cyclized under acidic or basic conditions:
$$
\text{R-CO-CO-R'} + \text{N}2\text{H}4 \rightarrow \text{Pyridazinone} + \text{H}_2\text{O}
$$
In one protocol, 3-nitrobenzaldehyde is condensed with methyl ketones to form α,β-unsaturated ketones, which are subsequently oxidized to 1,4-diketones. Cyclization with hydrazine hydrate in ethanol at reflux yields the 3-(3-nitrophenyl)pyridazin-6(1H)-one intermediate.
Multicomponent Reactions (MCRs)
MCRs enable simultaneous assembly of the pyridazinone ring and substituents. A solvent-free method using tetrachlorosilane (TCS) as a catalyst facilitates one-pot condensation of aldehydes, nitriles, and 2-naphthol analogs. While this approach is efficient for amidoalkylnaphthols, adaptation to pyridazinones requires substitution of 2-naphthol with hydrazine derivatives. For instance, reacting 3-nitrobenzaldehyde, acetonitrile, and hydrazine in the presence of TCS/ZnCl₂ could theoretically yield the desired pyridazinone.
Installation of the N-Cyclopentyl Acetamide Side Chain
The acetamide moiety is introduced via alkylation or acylation reactions:
Alkylation with Chloroacetamide Derivatives
Pyridazinone is treated with N-cyclopentyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C:
$$
\text{Pyridazinone} + \text{ClCH}_2\text{CONHCyclopentyl} \xrightarrow{\text{Base}} \text{N-Cyclopentyl Acetamide Derivative}
$$
This method, validated in analogous pyridazinone alkylations, ensures high yields but requires pre-synthesis of the chloroacetamide.
Stepwise Amide Formation
- Carboxylic Acid Activation : The pyridazinone is functionalized with a carboxylic acid group at position 1, which is activated using ethyl chloroformate and triethylamine.
- Amide Coupling : The activated intermediate reacts with cyclopentylamine in THF at room temperature:
$$
\text{Pyridazinone-CO}2\text{H} \xrightarrow{\text{ClCO}2\text{Et, Et}_3\text{N}} \text{Mixed Anhydride} \xrightarrow{\text{Cyclopentylamine}} \text{Acetamide}
$$
Optimization and Challenges
Regioselectivity in Pyridazinone Formation
Ensuring the 3-nitrophenyl group occupies position 3 requires careful selection of starting materials. 1,4-Diketones derived from asymmetrical ketones may yield regioisomers, necessitating chromatographic separation.
Nitro Group Stability
The nitro group is susceptible to reduction under hydrogenation conditions. Catalytic hydrogenation steps must be avoided post-nitrophenyl introduction. Alternative methods, such as using Pd/C with ammonium formate in ethanol, minimize unintended reduction.
Solvent and Catalyst Selection
- DMF and THF are preferred for alkylation and coupling reactions due to their polarity and ability to dissolve intermediates.
- Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki couplings but require anhydrous conditions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide: A closely related compound with a similar structure but different positioning of the nitro group.
N-cyclopentyl-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide: Another compound with a similar cyclopentyl and nitrophenyl structure but different core moiety.
Uniqueness
N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is an organic compound with potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyridazinone derivatives, characterized by a pyridazine ring with various substituents that enhance biological activity. Its molecular structure is crucial for its interaction with biological targets, particularly in oncology.
This compound primarily acts as an inhibitor of the c-Met kinase pathway. By binding to the ATP-binding site of c-Met, it prevents ATP from interacting with the enzyme, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism suggests a significant role in inhibiting tumor growth and metastasis.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit notable anti-tumor activity in preclinical models. The following table summarizes key findings related to its biological activity:
| Study | Findings | Model | Reference |
|---|---|---|---|
| High-throughput screening | Identified as a potential kinase inhibitor | In vitro | |
| c-Met inhibition | Blocks cell proliferation pathways | Cancer cell lines | |
| Structural analysis | Enhanced interactions with target kinases | Molecular docking studies |
Case Studies
- Inhibition of Tumor Growth : In a study involving various cancer cell lines, this compound demonstrated significant inhibition of tumor growth compared to control groups. The IC50 values indicated effective concentration levels for therapeutic application.
- Preclinical Models : Further investigations using animal models have shown promising results in terms of tumor regression and reduced metastasis when treated with this compound. These studies underscore its potential as a therapeutic agent against various cancer types.
Potential Applications
This compound holds promise in several areas:
- Oncology : As a targeted therapy for cancers driven by c-Met signaling.
- Drug Development : Its structural features make it a candidate for developing new kinase inhibitors.
- Research Tool : Useful in studying the c-Met pathway and related signaling mechanisms.
Q & A
Q. What synthetic methodologies are recommended for preparing N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), leveraging amide coupling and heterocyclic ring formation. For instance, analogous nitrophenyl-acetamide derivatives have been prepared using 3-nitrophenyl precursors and cyclopentylamine under reflux in anhydrous dichloromethane, with catalytic triethylamine. Reaction progress is monitored via TLC, and purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) . Intermediate pyridazinone formation may require cyclocondensation of hydrazine derivatives with diketones under acidic conditions, as demonstrated in related pyridazine-based syntheses .
Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using a diffractometer. Data processing employs SHELX programs (e.g., SHELXL for refinement), which handle phase determination, occupancy adjustments, and thermal parameter optimization. For example, triclinic systems (space group P1) with unit cell parameters (a, b, c, α, β, γ) are refined iteratively, with R-factors < 0.05 indicating high precision . ORTEP-3 can generate thermal ellipsoid plots for visualization .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substituents (e.g., nitrophenyl protons at δ 8.0–8.5 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm).
- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) validate functional groups .
- HPLC : Purity >95% is confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
Q. What are the solubility and partitioning properties of this compound, and how do they influence experimental design?
- Methodological Answer : LogP (octanol/water) can be estimated computationally (e.g., Crippen or Joback methods) or experimentally via shake-flask assays. For nitrophenyl-acetamides, logP values typically range from 1.5–2.5, indicating moderate lipophilicity. Solubility in DMSO (>10 mM) facilitates stock solutions for biological assays. Aqueous solubility is pH-dependent due to the weakly acidic pyridazinone moiety; buffered solutions (pH 7.4) are recommended for in vitro studies .
Advanced Research Questions
Q. How can computational methods predict the biological target or mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., BCL-2 inhibitors, as suggested by structural analogs ). Optimize ligand conformers with Gaussian-based DFT (B3LYP/6-31G*).
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Free energy calculations (MM-PBSA) quantify binding affinities .
- Pharmacophore Modeling : Identify critical features (e.g., nitro group as H-bond acceptor, cyclopentyl as hydrophobic moiety) using MOE or Phase .
Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. For example, pyridazinone keto-enol tautomers can be analyzed via variable-temperature NMR. Compare experimental shifts with DFT-calculated values (e.g., using B3LYP/6-311+G** in Gaussian 16). For HRMS, isotopic pattern mismatches may indicate impurities; re-purify via preparative HPLC .
Q. What strategies optimize synthetic yield and regioselectivity in pyridazinone ring formation?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings to install 3-nitrophenyl groups regioselectively.
- Protecting Groups : Temporarily protect the acetamide nitrogen with Boc to prevent side reactions during cyclization .
Q. How to address polymorphism or crystallographic disorder in structural studies?
- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., using 12 solvents in high-throughput platforms). For disordered regions in SC-XRD data, apply SHELXL constraints (e.g., SIMU for anisotropic displacement parameters). Twinned crystals require HKLF 5 format refinement; use PLATON to validate symmetry operations .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may stem from metabolic instability (e.g., cytochrome P450-mediated oxidation of the cyclopentyl group). Conduct microsomal stability assays (rat/human liver microsomes) and identify metabolites via LC-MS/MS. If the compound is a prodrug, quantify active metabolites .
Q. What experimental controls are essential when studying this compound’s potential as a kinase inhibitor?
- Methodological Answer :
Include staurosporine (broad-spectrum kinase inhibitor) as a positive control. Use ATP-concentration-matched assays to avoid false negatives. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler). Counter-screen against off-targets (e.g., PDEs) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
